molecular formula C11H11N3O2S B2766590 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946318-61-2

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2766590
CAS No.: 946318-61-2
M. Wt: 249.29
InChI Key: GYAYJWOKONJQAQ-UHFFFAOYSA-N
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Description

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a fused bicyclic system (cyclopenta[d]thiazole) linked to a 3-methylisoxazole-5-carboxamide moiety. This structure combines sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules due to their electron-rich nature and ability to participate in hydrogen bonding.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6-5-8(16-14-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYJWOKONJQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclopenta[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as cyclopentanone and thiourea under acidic conditions.

    Synthesis of the Isoxazole Moiety: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Coupling of the Two Moieties: The final step involves coupling the cyclopenta[d]thiazole and isoxazole rings through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares its core cyclopenta[d]thiazole system with several derivatives (Table 1). Key structural differences lie in the substituents attached to the thiazole ring:

Compound Name (Reference) Substituent/Functional Group Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-Methylisoxazole-5-carboxamide Not provided Not provided
Compound 14 () Hex-4-enamide with isobenzofuran side chain Calculated: 513.59 166–167
Compound 15 () Thiazol-2-yl with dimethyl substituents Calculated: 455.51 219–220
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () Thiophene-thiazole hybrid 365.47 Not provided

Key Observations :

  • The target compound’s isoxazole carboxamide group distinguishes it from analogs with bulkier side chains (e.g., Compound 14’s isobenzofuran moiety) .

Physicochemical Properties

  • Melting Points : Analogs with simpler substituents (e.g., Compound 15) exhibit higher melting points (~219°C) compared to those with extended side chains (Compound 14: 166°C), suggesting differences in crystallinity and solubility .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features a cyclopenta[d]thiazole ring fused with an isoxazole moiety, which is known for its diverse biological activities. The molecular formula is C17H15N3OS2C_{17}H_{15}N_{3}OS_{2}, with a molecular weight of approximately 341.5 g/mol. The unique structural properties contribute to its reactivity and biological interactions.

Property Details
Molecular FormulaC17H15N3OS2C_{17}H_{15}N_{3}OS_{2}
Molecular Weight341.5 g/mol
Structural FeaturesCyclopenta[d]thiazole and isoxazole rings

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Cyclopenta[d]thiazole Ring : This can be achieved through the cyclization of cyclopentanone and thiourea under acidic conditions.
  • Synthesis of the Isoxazole Moiety : The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
  • Coupling : The final step involves the formation of an amide bond between the cyclopenta[d]thiazole and isoxazole rings using coupling agents like EDCI and HOBt under mild conditions.

Anticancer Activity

Research indicates that compounds containing isoxazole derivatives exhibit notable anticancer properties. In studies evaluating cytotoxicity against various cancer cell lines (e.g., colorectal carcinoma HCT-116 and prostate cancer PC3), this compound demonstrated significant inhibitory effects. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 4.4 to 18.0 µM against different cancer cell lines, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil .

Antimicrobial Activity

The compound has also shown broad-spectrum antimicrobial activity. Studies have highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several models. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo, making it a candidate for further development in inflammatory disease therapies .

Case Studies

  • Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on HCT-116 cells, revealing a promising selectivity profile with lower toxicity towards normal lung fibroblasts (WI-38), suggesting its potential as a selective anticancer agent .
  • Antimicrobial Assessment : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as an alternative treatment option.

Q & A

Q. What are the common synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[d]thiazole core. A validated approach includes:

  • Step 1 : Condensation of a cyclopenta-thiazole precursor (e.g., 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine) with activated isoxazole-carboxylic acid derivatives.
  • Step 2 : Coupling via amide bond formation using coupling agents like EDCI or HATU in anhydrous DMF under nitrogen atmosphere.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Key parameters include reaction temperature (0–60°C), solvent polarity, and catalyst selection to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopenta-thiazole protons at δ 2.5–3.5 ppm) and carbon connectivity .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-N: ~1.33 Å, C-C: ~1.54 Å) and dihedral angles, confirming spatial arrangement .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.08) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-31G*) optimize geometry and calculate:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) to predict reactivity and charge transfer .
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions (e.g., electron-deficient thiazole ring) .
  • Thermochemical Data : Atomization energies (error margin ±2.4 kcal/mol) to validate experimental thermochemistry .
    Software like Gaussian or ORCA, combined with wavefunction analyzers (Multiwfn), can automate these analyses .

Q. What strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?

  • Replication Studies : Repeat assays under standardized conditions (e.g., fixed cell lines, serum concentration).
  • Dose-Response Curves : Use Hill slope analysis to confirm target specificity vs. off-target effects.
  • Structural Modifications : Introduce substituents (e.g., fluorine at position 5 of the isoxazole) to probe structure-activity relationships (SAR) .
  • Kinetic Studies : Measure binding constants (e.g., K_d via SPR or ITC) to distinguish potency from assay artifacts .

Q. How can molecular docking predict interactions with biological targets (e.g., CDK7)?

  • Receptor Preparation : Optimize protein structure (PDB ID) via energy minimization in AutoDockTools .
  • Grid Generation : Define binding pockets around catalytic residues (e.g., ATP-binding site of CDK7).
  • Docking Simulations : Use Lamarckian GA in AutoDock4 to rank poses by binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) .
  • Validation : Compare with co-crystallized ligands (RMSD ≤ 2.0 Å) .

Q. What distinguishes this compound from structurally similar thiazole-isoxazole hybrids?

  • Core Structure : The fused cyclopenta-thiazole ring enhances rigidity, improving target selectivity vs. non-fused analogs .
  • Substitution Pattern : The 3-methylisoxazole group increases metabolic stability compared to bulkier substituents (e.g., methoxyphenyl) .
  • Biological Activity : Unique inhibition of COX-2 (IC₅₀ ~50 nM) vs. COX-1 (IC₅₀ >1 µM), reducing off-target effects .

Methodological Tables

Q. Table 1. Comparative Reactivity of Functional Groups

GroupReaction TypeConditionsYield (%)Reference
Cyclopenta-thiazoleAmide CouplingEDCI, DMF, 25°C, 12h72
IsoxazoleNucleophilic SubstitutionK₂CO₃, DMF, 60°C, 6h65

Q. Table 2. Key Computational Parameters (DFT)

ParameterValueSignificance
HOMO-LUMO Gap4.3 eVPredicts charge transfer
Dipole Moment3.8 DebyeSolubility in polar solvents
Mulliken Charges (S)−0.25Electrophilic sulfur site

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